![molecular formula C7H7F3N2O2 B3070604 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1004643-70-2](/img/structure/B3070604.png)
1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, or 1-Et-5-TFP, is an organic compound that has a wide range of applications in synthetic and medicinal chemistry. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds of interest. Additionally, 1-Et-5-TFP has been shown to possess biological activity, making it a potential therapeutic agent.
Scientific Research Applications
Agrochemical Applications
Trifluoromethyl pyrazole derivatives, which include “1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid”, are prominent in the agrochemical industry . They are used in the protection of crops from pests . More than 20 new trifluoromethyl pyrazole-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethyl pyrazole derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethyl pyrazole moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the trifluoromethyl pyrazole moiety have been granted market approval .
Synthesis of Other Chemical Compounds
“1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid” can be used as an intermediate in the synthesis of other chemical compounds .
Research on Fluorinated Organic Compounds
The development of fluorinated organic compounds, including trifluoromethyl pyrazole derivatives, is an important research topic . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrazole moiety contribute to the biological activities of these derivatives .
properties
IUPAC Name |
1-ethyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-2-12-5(7(8,9)10)3-4(11-12)6(13)14/h3H,2H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLMBVOXZSMLJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194976 | |
Record name | 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1004643-70-2 | |
Record name | 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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